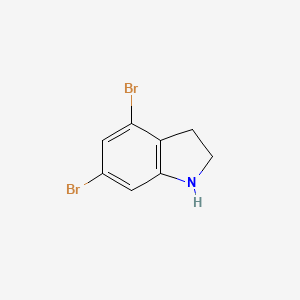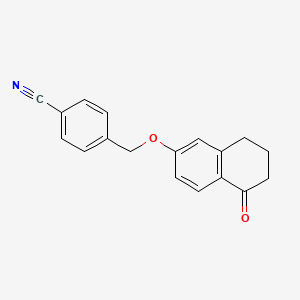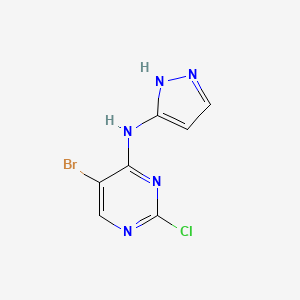
1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol is an organic compound with a unique structure that includes an azetidine ring substituted with diphenylmethyl and fluoromethyl groups
Preparation Methods
The synthesis of 1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Diphenylmethyl Group: This step involves the addition of a diphenylmethyl group to the azetidine ring, often through nucleophilic substitution reactions.
Introduction of Fluoromethyl Group: The fluoromethyl group can be introduced using fluorinating agents under controlled conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Biological Studies: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The diphenylmethyl group may enhance binding affinity, while the fluoromethyl group can influence the compound’s electronic properties. These interactions can modulate biological pathways, leading to specific physiological effects.
Comparison with Similar Compounds
1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol can be compared with similar compounds such as:
1-(Diphenylmethyl)azetidin-3-ol: Lacks the fluoromethyl group, which may result in different reactivity and biological activity.
1-(Diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol: Contains a trifluoromethyl group instead of a fluoromethyl group, potentially leading to different electronic and steric effects.
1-(Diphenylmethyl)-2-(chloromethyl)azetidin-3-ol: The presence of a chloromethyl group instead of a fluoromethyl group can alter the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18FNO |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
1-benzhydryl-2-(fluoromethyl)azetidin-3-ol |
InChI |
InChI=1S/C17H18FNO/c18-11-15-16(20)12-19(15)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-17,20H,11-12H2 |
InChI Key |
WMONYESKNCYCQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl-](/img/structure/B11847907.png)
![2-{[2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847908.png)

![tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate](/img/structure/B11847914.png)


![N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide](/img/structure/B11847929.png)

![Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11847937.png)

